Ethyl 2-(hydroxyimino)-2-(4-phenylpiperazino)acetate
Description
Ethyl 2-(hydroxyimino)-2-(4-phenylpiperazino)acetate (CAS: 937604-30-3) is a synthetic organic compound with the molecular formula C₁₄H₁₉N₃O₃ and a molar mass of 277.32 g/mol . Its structure comprises three key moieties:
- A hydroxyimino group (=N–OH) at position 2.
- A 4-phenylpiperazino group, where a phenyl ring is attached to the nitrogen of a piperazine ring.
- An ethyl ester (–O–CO–OCH₂CH₃) at the terminal position.
The compound exhibits a melting point of 115–117°C and is classified as an irritant under standard safety protocols .
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-2-(4-phenylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C14H19N3O3/c1-2-20-14(18)13(15-19)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7,19H,2,8-11H2,1H3/b15-13- |
InChI Key |
GDLQYVMHPHOISI-SQFISAMPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/N1CCN(CC1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(=NO)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-phenylpiperazine, is reacted with an appropriate acylating agent to introduce the ester functionality.
Introduction of the hydroxyimino group: The intermediate is then treated with a suitable reagent, such as hydroxylamine, to form the hydroxyimino group.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate would depend on its specific biological target. Generally, compounds with a piperazine moiety can interact with various receptors or enzymes, modulating their activity. The hydroxyimino group may also play a role in binding to specific molecular targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Ethyl 2-(4-Piperazin-1-ylphenoxy)Acetate (CAS: 1365874-61-8)
- Molecular Formula : C₁₄H₂₀N₂O₃
- Key Differences: Replaces the hydroxyimino group with a phenoxy (–O–C₆H₄–) linker.
- Implications: The phenoxy group may enhance lipophilicity, favoring membrane permeability but reducing hydrogen-bonding capacity compared to the target compound .
Ethyl 2-((3-(4-(3-Chlorophenyl)Piperazino)-4-Cyano-5-Isothiazolyl)Amino)Acetate (CAS: 338966-47-5)
- Molecular Formula : C₁₈H₂₀ClN₅O₂S
- Key Differences: Incorporates a chlorophenyl-substituted piperazine and a cyano-isothiazole core. The chloro substituent increases molecular weight (MW: 394.90 g/mol) and lipophilicity (logP ~2.8 estimated) .
- Implications : The chlorophenyl group may enhance binding to serotonin/dopamine receptors, while the isothiazole moiety introduces heterocyclic rigidity .
2-(4-Benzhydrylpiperazino)Ethyl Acetoacetate (CAS: 89226-49-3)
- Molecular Formula : C₂₃H₂₇N₂O₃
- Key Differences :
- Implications : The bulky benzhydryl group may sterically hinder receptor binding but improve metabolic stability .
Functional Analogues
(Methoxyimino)Acetate Derivatives (490-M16 to 490-M56)
- Examples: 490-M16: 2-[(1E)-N,2-Dimethoxy-2-oxoethanimidoyl]benzoic acid. 490-M56: (2E)-(Hydroxyimino){2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl}acetic acid.
- Key Differences: Most feature methoxyimino (–N–OCH₃) instead of hydroxyimino groups. Include diverse substituents (e.g., methylphenoxy, formyl) on aromatic rings .
- Implications: Methoxyimino derivatives generally exhibit lower polarity and slower hydrolysis rates than hydroxyimino analogues, affecting bioavailability .
Ethyl Cyano(Hydroxyimino)Acetate (CAS: 66338-99-6)
- Molecular Formula : C₅H₆N₂O₃
- Key Differences: Replaces the 4-phenylpiperazino group with a cyano (–CN) substituent. Simpler structure (MW: 142.11 g/mol) with a higher dipole moment due to the nitrile group .
- Implications: The cyano group enhances electrophilicity, making this compound a precursor in heterocyclic synthesis .
Comparative Data Table
Research Findings and Implications
- Hydroxyimino vs. Methoxyimino: Hydroxyimino derivatives (e.g., the target compound) exhibit higher polarity and faster metabolic clearance than methoxyimino analogues due to the –OH group’s hydrogen-bonding capacity .
- Piperazine Substitutions: The 4-phenylpiperazino group in the target compound is associated with moderate blood-brain barrier penetration, whereas bulkier groups (e.g., benzhydryl) may reduce CNS uptake .
- Chlorophenyl Effects : Chlorine substituents (e.g., in CAS 338966-47-5) enhance lipophilicity (logP +0.5–1.0) and receptor-binding affinity but may increase toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
